N-(5-methylisoxazol-3-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(5-methylisoxazol-3-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known as MI-2, is a small molecule inhibitor that has shown promising results in cancer research. This compound has been extensively studied for its mechanism of action and its potential use in cancer treatment. In
Scientific Research Applications
Antitumor and Anticancer Activity
Research on compounds structurally related to N-(5-methylisoxazol-3-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide has shown promising anticancer and antitumor activities. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their anticancer properties against various cancer cell lines. Studies suggest that some of these derivatives exhibit mild to moderate antitumor activity, with specific compounds showing potential as anticancer agents due to their ability to inhibit cell growth in cancer cell lines such as human breast adenocarcinoma (MCF7) (El-Morsy et al., 2017).
Antimicrobial Activity
Isoxazole and pyrimidine derivatives have also been explored for their antimicrobial properties. Synthesis and evaluation of isoxazole-substituted 1,3,4-oxadiazoles have been conducted, revealing that some compounds display good antimicrobial activity against a variety of bacterial and fungal strains. This includes compounds that have shown to be effective against resistant strains, suggesting their potential as new antimicrobial agents (Marri et al., 2018).
Anti-Inflammatory and Analgesic Activity
The research on novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones has revealed significant anti-inflammatory and analgesic activities. These compounds have been synthesized and assessed for their biological activities, showing potent effects comparable to standard drugs. This indicates their potential application in developing new treatments for inflammation and pain management (Rajanarendar et al., 2012).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-9-6-12(19-24-9)18-13(21)7-20-8-17-14-10-4-2-3-5-11(10)23-15(14)16(20)22/h2-6,8H,7H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICKSPBRULOPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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